1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC15614148
Molecular Formula: C25H27FN2O4
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27FN2O4 |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | (4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C25H27FN2O4/c1-5-14-32-17-10-11-18(16(2)15-17)23(29)21-22(19-8-6-7-9-20(19)26)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+ |
| Standard InChI Key | LDYQBQQMHLXSBB-XTQSDGFTSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)/O |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)O |
Introduction
1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a pyrrolidinone core with diverse functional groups. These include a dimethylaminoethyl chain, a fluorophenyl moiety, a hydroxy group, and a prop-2-en-1-yloxybenzoyl substituent. This unique combination of functional groups contributes to its potential applications in medicinal chemistry and organic synthesis.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of strong bases like sodium hydride or potassium carbonate, along with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts like palladium on carbon may facilitate certain coupling reactions.
Notable Chemical Reactions:
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Oxidation: The hydroxy group can be oxidized to form a ketone using agents like potassium permanganate.
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Reduction: The carbonyl functionality may be reduced to an alcohol using lithium aluminum hydride.
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Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
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Coupling Reactions: It may engage in cross-coupling reactions such as Suzuki-Miyaura to form new carbon-carbon bonds.
Applications in Medicinal Chemistry
This compound is of interest in medicinal chemistry due to its potential pharmacological properties. It can serve as a lead compound for drug development, particularly targeting inflammatory diseases or pain management. The unique structure allows for further modifications to enhance efficacy or reduce toxicity.
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Inflammatory Diseases | Anti-inflammatory effects | Interaction with enzymes or receptors |
| Pain Management | Analgesic properties | Modulation of signaling pathways |
| Biochemical Research | Study of receptor interactions | Elucidation of cellular pathways |
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